Z-Leu-Arg-AMC hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

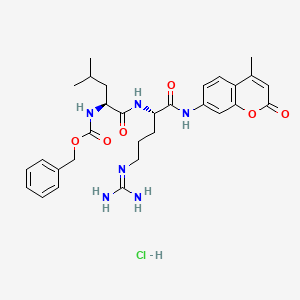

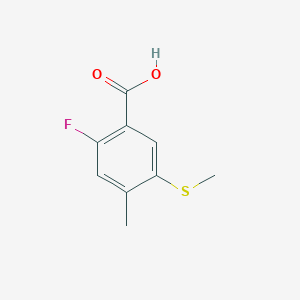

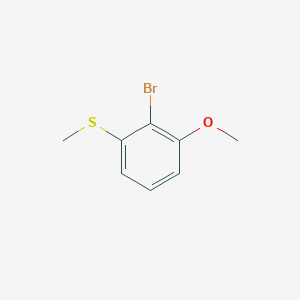

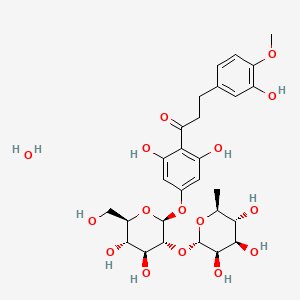

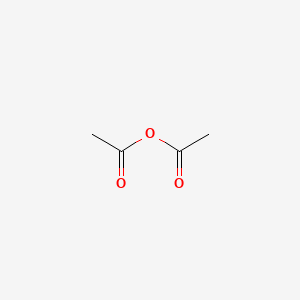

Z-Leu-Arg-AMC hydrochloride is a synthetic compound used primarily as a fluorogenic substrate in biochemical assays. It is a leucine derivative with a carboxybenzoyl group and a 4-methylcoumarinyl-7-amide moiety. This compound is particularly useful in the study of protease activity, including cysteine proteinases such as trypanopain-Tb from Trypanosoma brucei brucei .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Arg-AMC hydrochloride involves the coupling of Z-Leu-Arg with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then converted to its hydrochloride salt form to enhance its stability and solubility .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Leu-Arg-AMC hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of the amide bond, releasing 7-amino-4-methylcoumarin, which is fluorescent and can be easily quantified .

Common Reagents and Conditions: The hydrolysis reactions typically require specific proteases such as cathepsin B, cathepsin L, and trypanopain-Tb. The reactions are carried out in buffered solutions at physiological pH to mimic biological conditions .

Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which exhibits strong fluorescence. This property makes it an excellent reporter molecule in various biochemical assays .

Applications De Recherche Scientifique

Chemistry: In chemistry, Z-Leu-Arg-AMC hydrochloride is used as a substrate to study the kinetics and specificity of protease enzymes. It helps in understanding enzyme-substrate interactions and the catalytic mechanisms of proteases .

Biology: In biological research, this compound is employed to investigate the activity of proteases in various organisms, including parasites like Trypanosoma brucei brucei. It aids in the identification and characterization of protease inhibitors, which are potential therapeutic agents .

Medicine: In medicine, this compound is used in diagnostic assays to measure protease activity in clinical samples. It is also utilized in drug discovery to screen for protease inhibitors that could be developed into treatments for diseases such as cancer and parasitic infections .

Industry: In the industrial sector, this compound is used in the quality control of protease-containing products, such as detergents and pharmaceuticals. It ensures that the protease activity in these products meets the required standards .

Mécanisme D'action

Z-Leu-Arg-AMC hydrochloride exerts its effects by serving as a substrate for protease enzymes. Upon cleavage by the protease, the amide bond is broken, releasing 7-amino-4-methylcoumarin. This release results in a measurable increase in fluorescence, which can be quantified to determine the activity of the protease. The molecular targets of this compound are the active sites of protease enzymes, where the cleavage reaction occurs .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Z-Phe-Arg-AMC

- Z-Arg-Arg-AMC

- Bz-Arg-AMC

Uniqueness: Z-Leu-Arg-AMC hydrochloride is unique due to its specific substrate properties for certain proteases, such as trypanopain-Tb. Its high sensitivity and specificity make it an ideal choice for studying protease activity in various biological and industrial applications .

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O6.ClH/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21;/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33);1H/t23-,24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIHZFAMMGDKHR-UKOKCHKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39ClN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)